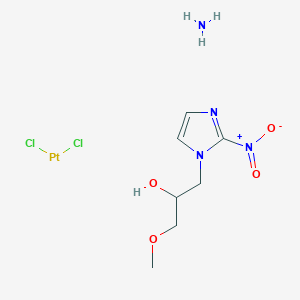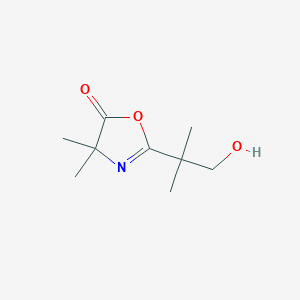
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an oxazolone ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
In industrial settings, the production of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 2-(1-Keto-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Formation of various substituted oxazolones depending on the substituent introduced.
科学的研究の応用
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of polymers and advanced materials due to its reactive functional groups.
作用機序
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.
2-Hydroxy-2-methylpropanoic acid: Another compound with a hydroxy and methyl group but lacks the oxazolone ring.
Uniqueness
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.
特性
CAS番号 |
650625-35-7 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
2-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3/c1-8(2,5-11)6-10-9(3,4)7(12)13-6/h11H,5H2,1-4H3 |
InChIキー |
QTAIZKOINZHSRF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=N1)C(C)(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


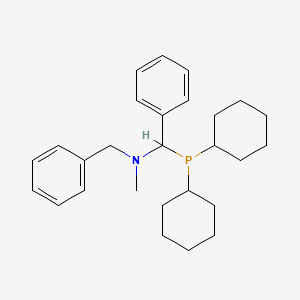

![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
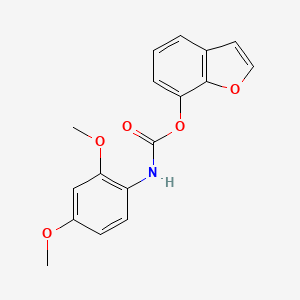
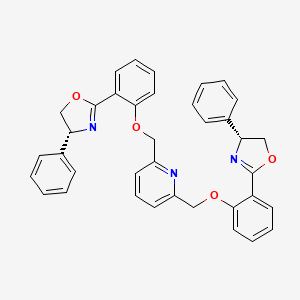
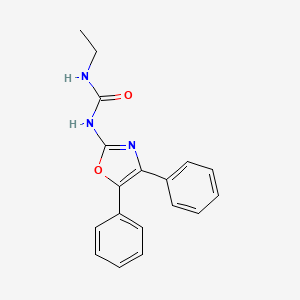
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
